(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid
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Overview
Description
Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.
Substitution Reaction: The pyridin-2-ylmethyl group is introduced via a substitution reaction, typically using a halide derivative of pyridine and a suitable nucleophile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridin-2-ylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halide derivatives and nucleophiles such as sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(2S,4S)-4-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Rel-(2S,4S)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
- Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Uniqueness
Rel-(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the position of the pyridin-2-ylmethyl group. This configuration allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9/h1-4,8,10,13H,5-7H2,(H,14,15)/t8-,10+/m1/s1 |
InChI Key |
WVELEQPWTAAECY-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=N2 |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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